Cas no 2137057-51-1 (4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde)
![4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde structure](https://ja.kuujia.com/scimg/cas/2137057-51-1x500.png)
4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde 化学的及び物理的性質
名前と識別子
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- EN300-726007
- 4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde
- 2137057-51-1
-
- インチ: 1S/C12H15NO2/c1-9(15)11-6-13(7-11)12-4-2-10(8-14)3-5-12/h2-5,8-9,11,15H,6-7H2,1H3/t9-/m0/s1
- InChIKey: VYFOERSJZMLNPZ-VIFPVBQESA-N
- ほほえんだ: O[C@@H](C)C1CN(C2C=CC(C=O)=CC=2)C1
計算された属性
- せいみつぶんしりょう: 205.110278721g/mol
- どういたいしつりょう: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 40.5Ų
4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726007-1.0g |
4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde |
2137057-51-1 | 1g |
$0.0 | 2023-06-06 |
4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde 関連文献
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehydeに関する追加情報
Introduction to 4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde (CAS No. 2137057-51-1)
4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde (CAS No. 2137057-51-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzaldehyde moiety and an azetidine ring substituted with a (1S)-1-hydroxyethyl group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The benzaldehyde moiety is a well-known aromatic aldehyde that has been extensively studied for its reactivity and potential biological activities. It is often used as a building block in the synthesis of more complex molecules due to its versatile reactivity. The azetidine ring, on the other hand, is a four-membered heterocyclic compound that has gained increasing interest in medicinal chemistry due to its ability to mimic bioactive conformations and enhance the pharmacological properties of drug candidates.
The presence of the (1S)-1-hydroxyethyl group further adds to the complexity and functionality of 4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde. This chiral substituent can influence the compound's stereochemistry, which is crucial for its biological activity and selectivity. Chiral compounds are known to exhibit different pharmacological profiles depending on their enantiomeric form, making them important in the development of stereoselective drugs.
Recent studies have highlighted the potential of 4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro assays have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
Moreover, preliminary studies have also explored the neuroprotective effects of 4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde. In a study conducted by researchers at the University of California, it was found that this compound can protect neuronal cells from oxidative stress-induced damage. This neuroprotective activity is attributed to its ability to modulate key signaling pathways involved in cell survival and death.
In addition to its biological activities, 4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde has also been investigated for its potential as a lead compound in drug discovery programs. Its unique structure provides a scaffold for further chemical modifications, allowing researchers to optimize its pharmacological properties for specific therapeutic targets. For example, derivatives of this compound have been synthesized and evaluated for their anti-cancer activities, showing promising results in inhibiting tumor growth in preclinical models.
The synthesis of 4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde typically involves multi-step procedures that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the formation of the azetidine ring through ring-closing metathesis or other cyclization reactions, followed by functional group manipulations to introduce the benzaldehyde moiety and the (1S)-1-hydroxyethyl substituent. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both academic research and industrial applications.
In conclusion, 4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde (CAS No. 2137057-51-1) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further investigation in drug discovery and development programs. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing medical treatments for various diseases.
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